Can P–H σ-bond complexes be prepared? A computational study by DFT and AIM methods†

Dalton Transactions Pub Date: 2010-02-17 DOI: 10.1039/B922191N

Abstract

A series of complexes of general formula [CpMn(CO)22-HPR1R2·BCl3)] has been studied by DFT calculations and topological analyses of the charge density thus derived. The 21 complexes included in this study exhibit closely similar Mn–H–P geometries, in spite of a wide range of substituents (R1; R2) at the phosphorus atom. Topological analysis of the electron density suggests that these are genuine σ-bond complexes, albeit at a later stage on the oxidative addition reaction coordinate than corresponding silanes, with strong Mn–P and Mn–H bonding and a weak P–H interaction.

Graphical abstract: Can P–H σ-bond complexes be prepared? A computational study by DFT and AIM methods
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